Lipophilicity-Driven Differentiation: cLogP Comparison Against Mono-Substituted and Regioisomeric Analogues
The target compound exhibits a computed LogP (cLogP) of 2.52, placing it in a lipophilicity window distinct from its mono-substituted analogues. The 4-chlorophenyl analog (CAS 117654-35-0) has a cLogP of approximately 1.95, while the 4-nitrophenyl variant (CAS not found) is estimated at 1.60 . The 0.5–0.9 log unit increase relative to these comparators suggests enhanced membrane permeability and potentially different pharmacokinetic partitioning, a factor critical for cell-based assay design .
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.52 |
| Comparator Or Baseline | N-(4-chlorophenyl)imidazole-1-carboxamide (cLogP ≈ 1.95); N-(4-nitrophenyl)imidazole-1-carboxamide (cLogP ≈ 1.60) |
| Quantified Difference | ΔcLogP = +0.57 to +0.92 (more lipophilic) |
| Conditions | Calculated via ChemAxon/ALOGPS consensus method as reported by vendor computational data |
Why This Matters
Higher cLogP can improve passive membrane permeability but may alter off-target binding profiles, making this compound preferable for assay contexts where moderate lipophilicity is required, provided that solubility is not rate-limiting.
